

An In-depth Technical Guide to the Isomers and Stereoisomers of Dichloropropanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloropropanal

Cat. No.: B154343

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Introduction

Dichloropropanal ($C_3H_4Cl_2O$) is a chlorinated aldehyde with several constitutional and stereoisomeric forms. The precise identification and characterization of these isomers are crucial in various fields, including synthetic chemistry, drug development, and toxicology, as different isomers can exhibit distinct chemical and biological properties. This technical guide provides a comprehensive overview of the isomers of dichloropropanal, including their structural variations, chirality, and key physicochemical and spectroscopic data.

Constitutional Isomers of Dichloropropanal

There are six constitutional isomers of dichloropropanal, differing in the placement of the two chlorine atoms on the three-carbon propanal backbone.

| Isomer Name | Structure |
|----------------------|---|
| 1,1-Dichloropropanal | $\text{CH}_3\text{CH}_2\text{CHCl}_2\text{CHO}$ |
| 1,2-Dichloropropanal | $\text{CH}_3\text{CHClCHClCHO}$ |
| 1,3-Dichloropropanal | $\text{ClCH}_2\text{CH}_2\text{CHClCHO}$ |
| 2,2-Dichloropropanal | $\text{CH}_3\text{CCl}_2\text{CHO}$ |
| 2,3-Dichloropropanal | $\text{ClCH}_2\text{CHClCHO}$ |
| 3,3-Dichloropropanal | $\text{Cl}_2\text{CHCH}_2\text{CHO}$ |

Stereoisomerism in Dichloropropanal

Among the constitutional isomers, 1,2-dichloropropanal and **2,3-dichloropropanal** possess chiral centers, leading to the existence of stereoisomers (enantiomers).

- **1,2-Dichloropropanal:** The second carbon atom (C2) is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a formyl group. Therefore, 1,2-dichloropropanal exists as a pair of enantiomers: (R)-1,2-dichloropropanal and (S)-1,2-dichloropropanal.
- **2,3-Dichloropropanal:** The second carbon atom (C2) is a chiral center, bonded to a hydrogen atom, a chlorine atom, a chloromethyl group, and a formyl group. This results in two enantiomers: (R)-**2,3-dichloropropanal** and (S)-**2,3-dichloropropanal**.

The other isomers (1,1-, 1,3-, 2,2-, and 3,3-dichloropropanal) do not have chiral centers and are achiral.

Physicochemical Properties

Quantitative data for the physicochemical properties of all dichloropropanal isomers is not readily available. However, data for some isomers and related compounds are presented below.

| Property | 2,2-Dichloropropanal | 2,3-Dichloropropanal | 1,1-Dichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane |
|------------------------------|---|---|---|---|---|
| Molecular Formula | C ₃ H ₄ Cl ₂ O | C ₃ H ₄ Cl ₂ O | C ₃ H ₆ Cl ₂ | C ₃ H ₆ Cl ₂ | C ₃ H ₆ Cl ₂ |
| Molecular Weight (g/mol) | 126.97[1][2] | 126.97 | 112.99 | 112.99 | 112.99[1] |
| Boiling Point (°C) | 86 (at 765 Torr)[1][2] | 48 (at 14 Torr)[3] | 88 | 96.3 | 120.4[1] |
| Density (g/cm ³) | 1.248[1][2] | 1.426 (at 0 °C)[3] | 1.13 | 1.1583 (at 20 °C) | 1.1878 (at 20 °C)[1] |
| CAS Number | 27313-32-2[1][2] | 10140-89-3[3] | 78-99-9 | 78-87-5 | 142-28-9[1] |

Spectroscopic Data

Detailed spectroscopic data for all dichloropropanal isomers is limited. The following provides expected characteristic signals based on known chemical principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aldehydic Proton: A characteristic singlet or doublet for the -CHO proton is expected in the downfield region (δ 9-10 ppm).
- Protons on Chlorine-Bearing Carbons: Protons on carbons attached to chlorine atoms will be deshielded and appear at higher chemical shifts (δ 3.5-6.0 ppm) compared to protons on unsubstituted carbons.
- Alkyl Protons: Protons on carbons further from the electronegative chlorine and carbonyl groups will appear more upfield.

- **Coupling:** Spin-spin coupling between adjacent non-equivalent protons will lead to signal splitting (e.g., doublets, triplets, quartets). For example, in 1,3-dichloropropane, the protons on C1 and C3 appear as a triplet around 3.65-3.80 ppm, and the protons on C2 appear as a quintet around 2.20 ppm.^[4]

¹³C NMR:

- **Carbonyl Carbon:** The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm.
- **Carbons Bonded to Chlorine:** Carbons directly attached to chlorine atoms will have chemical shifts in the range of δ 40-80 ppm.
- **Alkyl Carbons:** Other alkyl carbons will appear at higher field (lower ppm values). For 1,3-dichloropropane, the carbons attached to chlorine appear around 42-45 ppm, and the central carbon appears around 35 ppm.^[4]

Infrared (IR) Spectroscopy

- **C=O Stretch:** A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1720-1740 cm^{-1} .
- **C-H Stretch (aldehyde):** A pair of weak to medium bands are expected around 2720 cm^{-1} and 2820 cm^{-1} .
- **C-Cl Stretch:** Strong absorption bands in the fingerprint region, typically between 600 and 800 cm^{-1} , are characteristic of the C-Cl bond. The exact position will vary depending on the substitution pattern.

Mass Spectrometry (MS)

- **Molecular Ion Peak (M^+):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of dichloropropanal (126.97 g/mol). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M^+ , $M^+ + 2$, and $M^+ + 4$ will be observed.
- **Fragmentation:** Common fragmentation pathways for aldehydes include α -cleavage (loss of H or CHO) and McLafferty rearrangement if a γ -hydrogen is present. Cleavage of C-Cl bonds will also be a significant fragmentation pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of each specific dichloropropanal isomer are not widely available in the literature. However, general synthetic strategies can be proposed based on established organic chemistry reactions.

General Synthesis of Dichloropropanals

A plausible general approach for the synthesis of various dichloropropanal isomers involves the selective chlorination of propanal or its derivatives, or the oxidation of corresponding dichloropropanols.

Example Protocol: Synthesis of 2,2-Dichloropropanal

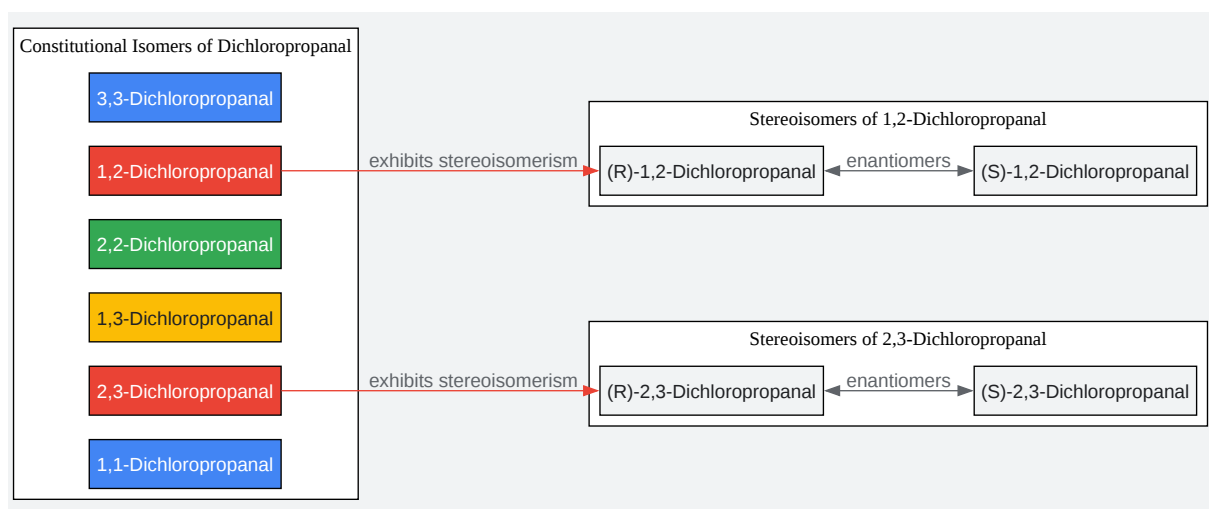
A potential synthesis route for 2,2-dichloropropanal involves the chlorination of 2-chloropropanal.^[2]

- **Materials:** 2-chloropropanal, chlorine gas, tetraethylammonium chloride, dichloromethane.
- **Procedure:** A solution of 2-chloropropanal and a catalytic amount of tetraethylammonium chloride in dichloromethane is prepared in a reaction vessel. Chlorine gas is then bubbled through the solution at a controlled temperature (e.g., 50 °C) for a specific duration. The reaction progress is monitored by a suitable analytical technique like gas chromatography. Upon completion, the reaction mixture is worked up to isolate the 2,2-dichloropropanal product. Purification can be achieved by distillation.

Note: This is a generalized procedure, and specific reaction conditions would require optimization. Handling of chlorine gas and chlorinated compounds requires appropriate safety precautions in a well-ventilated fume hood.

Visualization of Isomeric Relationships

The relationships between the constitutional isomers and stereoisomers of dichloropropanal can be visualized using a logical diagram.



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Caption: Isomeric relationships of dichloropropanal.

Conclusion

This technical guide has outlined the constitutional isomers and stereoisomers of dichloropropanal. While some physicochemical and spectroscopic data are available, particularly for the more common isomers and related compounds, a comprehensive experimental characterization of all dichloropropanal isomers is still lacking in the scientific literature. Further research is needed to fully elucidate the properties and reactivity of each isomer, which is essential for their safe handling and effective use in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers and Stereoisomers of Dichloropropanal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154343#isomers-and-stereoisomers-of-dichloropropanal>]

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